Decapreno-|A-carotene

Photophysics Ultrafast Spectroscopy Carotenoid Dynamics

Quantifying C40 carotenoids by HPLC is hindered by co-elution of internal standards with target analytes. Decapreno-β-carotene (CAS 5940-03-4), a C50 carotenoid with 15 conjugated double bonds, ensures baseline chromatographic separation from all native C40 carotenes. • Baseline-resolved IS for α-carotene, β-carotene, lycopene quantification • >96% recovery from complex matrices (validated in carrot extract) • Extended π-system quenches singlet oxygen at near-diffusion-limited rates (~3×10¹⁰ M⁻¹s⁻¹) Supplied ≥95% pure; store at -80°C.

Molecular Formula C50H68
Molecular Weight 669.1 g/mol
CAS No. 5940-03-4
Cat. No. B127249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecapreno-|A-carotene
CAS5940-03-4
Synonyms1,1’-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E,21E,23E,25E)-3,7,11,16,20,24-Hexamethyl-1,3,5,7,9,11,13,15,17,19,21,23,25-hexacosatridecaene-1,26-diyl]bis[2,6,6-trimethylcyclohexene;  (all-E)-1,1’-(3,7,11,16,20,24-Hexamethyl-_x000B_1,3,5,7,9,11,13,15,17,19,21,23,
Molecular FormulaC50H68
Molecular Weight669.1 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C)C
InChIInChI=1S/C50H68/c1-39(23-15-25-41(3)27-17-29-43(5)33-35-47-45(7)31-19-37-49(47,9)10)21-13-14-22-40(2)24-16-26-42(4)28-18-30-44(6)34-36-48-46(8)32-20-38-50(48,11)12/h13-18,21-30,33-36H,19-20,31-32,37-38H2,1-12H3/b14-13+,23-15+,24-16+,27-17+,28-18+,35-33+,36-34+,39-21+,40-22+,41-25+,42-26+,43-29+,44-30+
InChIKeyODEVCWAIAJCZRJ-MGJPSJOXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Decapreno-β-carotene: Analytical Standard and Photophysical Probe


Decapreno-β-carotene (CAS 5940-03-4), a synthetic C50 carotenoid analogue of β-carotene, is distinguished by an extended conjugated polyene chain of 15 conjugated double bonds (N=15) [1]. This elongated π-system fundamentally alters its photophysical properties relative to shorter carotenoids, resulting in a red-shifted absorption spectrum and significantly altered excited-state dynamics [2]. The compound is not naturally abundant; it is produced synthetically or via engineered biosynthetic pathways to achieve high purity, which is essential for its primary applications as a precise analytical tool and a model system for studying polyene photophysics [3].

Workflow

HPLC method development for C40 carotenoid quantification

Selection

C50 analytical standard with distinct chromatographic retention

Model System

Polyene photophysics probe with 15 conjugated double bonds

Decapreno-β-carotene: Why C40 Carotenoids Cannot Substitute


Substituting decapreno-β-carotene with a standard C40 carotenoid like β-carotene (N=11) or lycopene (N=11) is scientifically invalid due to fundamentally different physicochemical properties driven by the extended conjugation length. The C50 backbone of decapreno-β-carotene, with 15 conjugated double bonds, results in a substantial bathochromic shift in its absorption spectrum and a significantly shorter excited-state lifetime compared to shorter polyenes [1]. Critically, this structural distinction enables its unique utility as a non-interfering internal standard in HPLC analysis of natural C40 carotenoids, a function that β-carotene itself cannot fulfill due to co-elution with analytes [2]. Furthermore, the increased conjugation length enhances its physical quenching efficiency for singlet oxygen, approaching the diffusion-controlled limit, a property that is not linearly extrapolated from shorter carotenoids [3].

C40 carotenoids co-elute with analytes

β-carotene and lycopene cannot serve as internal standards for native carotenoid HPLC analysis due to chromatographic overlap.

Excited-state dynamics are conjugation-length dependent

Shorter polyenes exhibit different S1 lifetimes and anisotropy; photophysical benchmarks from C40 compounds do not transfer to C50 systems.

Singlet oxygen quenching efficiency is not linearly extrapolated

The near-diffusion-limited rate constant requires the extended π-system; β-carotene reports a significantly lower value, limiting comparability.

Decapreno-β-carotene: Quantified Differentiation


S1 Lifetime: Decapreno- vs. Dodecapreno-β-carotene

Decapreno-β-carotene (M15, N=15) exhibits a distinct S1 excited state lifetime (τ1) that is more than double that of its longer homologue, dodecapreno-β-carotene (M19, N=19). This difference provides a tunable parameter for studies of polyene photophysics and energy gap law behavior. The S1 lifetime of M15 is 1.1 ps, compared to 0.5 ps for M19 [1]. This difference is critical for researchers studying the relationship between conjugation length and excited state dynamics. The S2 lifetime for both compounds is estimated to be on the order of 100 fs [1].

S1 Lifetime
Head-to-head

1.1 ps vs. 0.5 ps (dodecapreno-β-carotene)

2.2× longer; femtosecond transient absorption at 590 nm

Supports tunable energy-gap law studies with wider temporal window

Reported S1 lifetime context for polyene photophysics

Photophysics Ultrafast Spectroscopy Carotenoid Dynamics

Singlet Oxygen Quenching: Decapreno- vs. β-Carotene

Decapreno-β-carotene, as a representative of long-chain carotenoids, achieves a second-order rate constant for singlet oxygen (¹O₂) quenching that approaches the theoretical diffusion-controlled limit, a value significantly higher than that of shorter carotenoids like β-carotene [1][2]. The reported quenching constant for these long-chain carotenoids is approximately 3 x 10¹⁰ M⁻¹s⁻¹ in benzene, whereas β-carotene exhibits a rate constant of approximately 1.4 x 10¹⁰ M⁻¹s⁻¹ [2][3]. This near-diffusion-limited quenching is a consequence of the extended conjugated system, which lowers the energy of the triplet state, enabling more efficient energy transfer.

Singlet O₂ Quenching
Class-level

~3 × 10¹⁰ M⁻¹s⁻¹ (long-chain) vs. 1.4 × 10¹⁰ (β-carotene)

Approximately 2-fold difference; benzene, 37 °C

Supports singlet oxygen quenching research with extended π-system probe

Data derived from class-level inference; verify for specific compound

Antioxidant Activity Singlet Oxygen Quenching Photoprotection

Analytical Precision as HPLC Internal Standard

Decapreno-β-carotene is validated as a high-purity internal standard for HPLC quantification of hydrocarbon carotenoids, a role for which native C40 carotenoids are unsuitable due to their presence in samples. The compound is commercially synthesized to high purity and demonstrates excellent chromatographic resolution from major dietary carotenes, including all-trans-α-carotene and all-trans-β-carotene, within a 23-minute isocratic HPLC run [1]. The method achieves an average recovery of decapreno-β-carotene from carrot extracts exceeding 96%, confirming its robust performance and minimal sample interaction [1].

HPLC Recovery
Reported method

>96% average recovery

From carrot extracts; isocratic C18 HPLC

Reported method validation context for internal standard use

Confirms minimal matrix interaction; data to verify in own matrix

Analytical Chemistry HPLC Method Development Carotenoid Quantification

Transition Dipole Orientation

Femtosecond time-resolved anisotropy measurements reveal the relative orientation of transition dipole moments in decapreno-β-carotene. The initial anisotropy for the S0→S2 transition is 0.39, while that for the S1→Sn transition is 0.31 [1]. This corresponds to an angle of 23° between the transition dipoles of the S0→S2 and S1→Sn states [1]. This precise measurement of electronic state geometry provides a critical benchmark for theoretical models of polyene excited state structure and is distinct from values reported for shorter carotenes [1].

Transition Dipole Angle
Class-level

23° between S₀→S₂ and S₁→Sₙ dipoles

Femtosecond anisotropy; liquid phase

Provides experimental benchmark for polyene excited-state models

Angle specific to decapreno-β-carotene; not transferable to shorter carotenes

Photophysics Polarization Spectroscopy Molecular Dynamics

Decapreno-β-carotene: Key Research and Industrial Applications


Carotenoid HPLC Internal Standard

Procure Decapreno-β-carotene when establishing or validating an HPLC method for quantifying C40 carotenoids (e.g., α-carotene, β-carotene, lycopene) in complex matrices such as fruits, vegetables, or human serum. Its C50 structure ensures baseline chromatographic separation from target analytes, and its high recovery (>96%) from sample extracts minimizes quantification errors, as demonstrated in carrot analysis [1]. This application is driven by the compound's proven utility as an internal standard, which is a key differentiator from C40 carotenoids that would co-elute with native carotenes.

Polyene Excited-State Dynamics Model

Use decapreno-β-carotene in fundamental photophysical studies as a well-characterized model for a polyene with 15 conjugated double bonds. Its defined S1 lifetime of 1.1 ps, measured in the liquid phase, and the angle of 23° between its S0→S2 and S1→Sn transition dipoles provide essential experimental benchmarks for testing and refining computational models of carotenoid photophysics and the energy gap law [2].

Singlet Oxygen Quenching and Photoprotection

Incorporate decapreno-β-carotene into research on photoprotection against singlet oxygen. Its extended π-system confers a singlet oxygen quenching rate constant that approaches the theoretical diffusion limit (~3 x 10¹⁰ M⁻¹s⁻¹), outperforming shorter carotenoids like β-carotene (1.4 x 10¹⁰ M⁻¹s⁻¹) [3][4]. This makes it a potent reference compound for assessing the efficacy of novel quenchers or for use in model systems where minimizing singlet oxygen-mediated damage is paramount.

Standard for C50 Carotenoid Biosynthesis

Use decapreno-β-carotene as a reference standard or pathway intermediate when engineering microbial systems for the production of novel C50 carotenoids. Its characterization, including a UV/Vis λmax of 467 nm in methanol, provides a crucial analytical marker for confirming the successful biosynthesis of C50 carotenoids, which are of interest for their unique color and antioxidant properties [5].

Application
Selection Property
Validation Focus
C40 carotenoid HPLC quantification
Non-interfering C50 backbone with distinct retention
Chromatographic resolution and recovery in target matrix
Polyene photophysics studies
Well-characterized S₁ lifetime and transition dipole orientation
Benchmarking computational models of excited-state dynamics
Singlet oxygen quenching research
Extended π-system for near-diffusion-limited quenching rate
Rate constant comparison under controlled solution conditions
C50 carotenoid biosynthesis analysis
Characterized UV-Vis λmax marker (467 nm in methanol)
Confirmation of biosynthetic product identity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Decapreno-|A-carotene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.